2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one is a synthetic compound belonging to the class of cathinones. It is structurally characterized by a phenyl ring attached to a pyrrolidine ring via a propanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine under specific conditions. One common method includes the use of a reductive amination process where the phenylacetone is reacted with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Mechanism of Action
The primary mechanism of action of 2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one involves the inhibition of norepinephrine and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound targets the norepinephrine and dopamine transporters, blocking their reuptake and prolonging the action of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
α-Pyrrolidinoisohexanophenone (α-PiHP): Similar in structure but with a different substitution pattern on the phenyl ring.
Methcathinone: Shares the cathinone backbone but lacks the pyrrolidine ring.
Pyrovalerone: Another cathinone derivative with a different alkyl chain length
Uniqueness
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a phenyl ring and a pyrrolidine ring. This structural configuration contributes to its distinct pharmacological profile and makes it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C14H19NO |
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Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO/c1-12(11-15-9-5-6-10-15)14(16)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 |
InChI Key |
BSKMLXPJGFZIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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